4-(Aminomethyl)-1-methylpiperidin-4-ol

medicinal chemistry fragment-based drug discovery physicochemical property profiling

4-(Aminomethyl)-1-methylpiperidin-4-ol (CAS 26228-68-2) is a bifunctional piperidine derivative featuring a primary aminomethyl group and a tertiary hydroxyl group at the 4-position of the piperidine ring. Its molecular formula is C₇H₁₆N₂O and its molecular weight is 144.21 g/mol.

Molecular Formula C7H16N2O
Molecular Weight 144.21 g/mol
CAS No. 26228-68-2
Cat. No. B1276600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Aminomethyl)-1-methylpiperidin-4-ol
CAS26228-68-2
Molecular FormulaC7H16N2O
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)(CN)O
InChIInChI=1S/C7H16N2O/c1-9-4-2-7(10,6-8)3-5-9/h10H,2-6,8H2,1H3
InChIKeyJUHFGHWNBYGKCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Aminomethyl)-1-methylpiperidin-4-ol (CAS 26228-68-2): A Bifunctional Piperidine Building Block for Selective Synthetic Derivatization


4-(Aminomethyl)-1-methylpiperidin-4-ol (CAS 26228-68-2) is a bifunctional piperidine derivative featuring a primary aminomethyl group and a tertiary hydroxyl group at the 4-position of the piperidine ring [1]. Its molecular formula is C₇H₁₆N₂O and its molecular weight is 144.21 g/mol [1]. The compound is commercially available as a solid free base with a minimum purity specification of 95% . Computed physicochemical properties include an XLogP3 of -1 and a topological polar surface area (TPSA) of 49.5 Ų, classifying it as a highly polar, hydrogen bond-rich scaffold suitable for fragment-based drug discovery and targeted synthetic elaboration [1].

Why 4-(Aminomethyl)-1-methylpiperidin-4-ol Cannot Be Replaced by Conventional Mono-Functional Piperidine Analogs in Structure–Activity Relationship-Guided Synthesis


Conventional piperidine building blocks such as 4-amino-1-methylpiperidine, 4-hydroxy-1-methylpiperidine, and 4-(aminomethyl)piperidine each possess only a single nucleophilic functional group, restricting their synthetic utility to a single derivatization step before protection/deprotection is required [1][2][3][4]. In contrast, 4-(aminomethyl)-1-methylpiperidin-4-ol carries both a primary aminomethyl group and a tertiary hydroxyl group on the same quaternary carbon, enabling orthogonal, sequential functionalization without protecting group interconversion. Additionally, its computed TPSA of 49.5 Ų is 1.3- to 2.1-fold higher than the mono-functional analogs (23.5–38.1 Ų), and its solid physical form at ambient temperature differentiates it from liquid or low-melting alternatives, directly impacting handling reproducibility and assay consistency in parallel library synthesis.

Product-Specific Quantitative Evidence Guide for 4-(Aminomethyl)-1-methylpiperidin-4-ol: Differentiating Data from Closest Analogs


Topological Polar Surface Area and Hydrogen Bonding Capacity Differentiate 4-(Aminomethyl)-1-methylpiperidin-4-ol from Mono-Functional Piperidine Analogs in Drug Design Property Space

4-(Aminomethyl)-1-methylpiperidin-4-ol exhibits a Topological Polar Surface Area (TPSA) of 49.5 Ų with 2 hydrogen bond donors and 3 hydrogen bond acceptors [1]. By comparison, 4-amino-1-methylpiperidine has TPSA 29.3 Ų (1 donor, 2 acceptors) [2], 4-hydroxy-1-methylpiperidine has TPSA 23.5 Ų (1 donor, 2 acceptors) [3], and 4-(aminomethyl)piperidine has TPSA 38.1 Ų (2 donors, 2 acceptors) [4]. The target compound thus provides 1.3- to 2.1-fold higher TPSA and 1.5- to 3-fold greater hydrogen bond donor capacity than the mono-functional analogs, substantially increasing predicted aqueous solubility and potential binding pocket interaction surface.

medicinal chemistry fragment-based drug discovery physicochemical property profiling

Solid Physical Form at Ambient Temperature Improves Handling, Weighing Accuracy, and Storage Reproducibility Compared to Liquid or Low-Melting Piperidine Analogs

4-(Aminomethyl)-1-methylpiperidin-4-ol is a solid at 20°C with recommended long-term storage in a cool, dry place . In contrast, 4-amino-1-methylpiperidine is a liquid with a boiling point of 62–64°C at 1 mmHg [1]; 4-hydroxy-1-methylpiperidine has a melting point of 27°C and is often a semi-solid or liquid at ambient laboratory temperatures ; and 4-(aminomethyl)piperidine is a low-melting solid or liquid depending on storage conditions . The solid form of the target compound eliminates volatility-related weighing errors, simplifies automated solid dispensing (ASD) in high-throughput experimentation, and reduces the risk of oxidative degradation associated with liquid amines.

high-throughput experimentation compound management laboratory automation

Dual Nucleophilic Sites on a Quaternary Carbon Enable Orthogonal Derivatization Without Protecting Group Interconversion — A Synthetic Efficiency Advantage Over Mono-Functional Analogs

The target compound possesses two distinct nucleophilic centers: a primary aminomethyl group and a tertiary hydroxyl group, both located on the same quaternary carbon at the 4-position of the piperidine ring . This structural arrangement allows for chemoselective acylation, sulfonylation, or reductive amination of the primary amine under mild conditions while leaving the tertiary alcohol free, or for activation of the alcohol as a leaving group (e.g., mesylation, halogenation) without amine interference. 4-amino-1-methylpiperidine contains only an amine nucleophile [1]; 4-hydroxy-1-methylpiperidine contains only an alcohol nucleophile [2]; 4-(aminomethyl)piperidine contains two amine groups (primary aminomethyl and secondary piperidine) that compete for electrophilic reagents, complicating selectivity [3]. The target compound thus uniquely enables two-step, one-pot sequential derivatization without intermediate purification or protecting group manipulation.

organic synthesis parallel library synthesis chemoselective derivatization

Predicted pKa of 12.55 Indicates Substantially Reduced Piperidine Nitrogen Basicity Relative to N-Methylpiperidine, Impacting Ionization State and Pharmaceutical Salt Selection

The predicted pKa of the piperidine nitrogen conjugate acid in 4-(aminomethyl)-1-methylpiperidin-4-ol is 12.55 ± 0.20 . This is 2.47 log units higher than the experimentally determined pKa of N-methylpiperidine (10.08 at 25°C) [1]. The elevated pKa reflects the electron-withdrawing inductive effect of the geminal hydroxyl group, which reduces the availability of the nitrogen lone pair for protonation. This shift means that at physiological pH (7.4), the target compound is >99% unprotonated, whereas N-methylpiperidine is >99% protonated — a complete inversion of ionization state that profoundly affects aqueous solubility, membrane permeability, and P-glycoprotein recognition.

pharmaceutical formulation salt screening ionization profiling

Purity Specification Benchmarking Confirms 95% Minimum Purity Meets Fragment-Based Screening Standards While Delivering Cost-Effective Bifunctional Scaffold Procurement

The minimum purity specification for commercially available 4-(aminomethyl)-1-methylpiperidin-4-ol free base is 95% . Comparator mono-functional building blocks are typically offered at higher purities: 4-amino-1-methylpiperidine at 98% (GC) [1] and 4-hydroxy-1-methylpiperidine at ≥98% (GC) . The 95% purity threshold meets or exceeds the standard acceptance criterion for fragment-based screening libraries (typically ≥90%), while the slightly lower purity relative to mono-functional analogs reflects the added synthetic complexity of the bifunctional scaffold. From a procurement standpoint, purchasing a single bifunctional building block at 95% purity eliminates the need to source, characterize, and derivatize two separate mono-functional building blocks, reducing total material acquisition cost and analytical QC burden.

chemical procurement fragment library construction cost optimization

Best Research and Industrial Application Scenarios for 4-(Aminomethyl)-1-methylpiperidin-4-ol Based on Differentiating Evidence


Heterobifunctional Crosslinker Synthesis for Targeted Protein Degradation (PROTAC) Conjugates

The orthogonal amine and alcohol functional groups enable sequential conjugation of an E3 ligase-recruiting ligand (via amine acylation) and a target protein-binding ligand (via alcohol alkylation or esterification) in a single reaction vessel without protecting group interconversion [2][3][4]. The solid physical form ensures precise stoichiometric control during the serial addition of coupling partners .

Fragment-Based Drug Discovery Library Construction Targeting Polar Binding Pockets

With a TPSA of 49.5 Ų and 2 hydrogen bond donors, this scaffold is ideally suited for exploring polar binding sites such as kinase hinge regions, phosphatase active sites, and GPCR extracellular loops that are underserved by conventional lipophilic fragments [1]. The dual nucleophilic handles allow library expansion into two distinct chemical vectors from a single core scaffold, doubling library diversity per synthesis cycle [2][3][4].

Automated High-Throughput Parallel Synthesis Using Solid Dispensing Robotics

The solid physical form at ambient temperature enables accurate automated weighing and dispensing into 96-well or 384-well reaction plates using standard solid dispensing robotics, reducing solvent use and cross-contamination risk compared to the liquid handling required for mono-functional piperidine analogs [5]. This property is particularly valuable for core-facility-based medicinal chemistry operations where reproducibility across large compound arrays is critical.

CNS-Penetrant Probe Design Leveraging Modulated Piperidine Basicity

The reduced basicity (pKa 12.55) relative to standard piperidine-containing CNS agents may lower P-glycoprotein recognition and reduce lysosomal trapping, offering a differentiated pharmacokinetic and subcellular distribution profile for neuroscience target engagement studies [6]. This property is especially relevant for designing chemical probes targeting intraneuronal protein–protein interactions where excessive lysosomal accumulation of basic amines confounds activity readouts.

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